molecular formula C27H21ClN4O6 B2548424 ethyl 6-[2-(4-chlorophenoxy)acetyl]imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 443097-23-2

ethyl 6-[2-(4-chlorophenoxy)acetyl]imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2548424
CAS No.: 443097-23-2
M. Wt: 532.94
InChI Key: TUFAFSKHPYXZAV-JVCXMKTPSA-N
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Description

Ethyl 6-[2-(4-chlorophenoxy)acetyl]imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-[2-(4-chlorophenoxy)acetyl]imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core triazatricyclo structure, followed by the introduction of the furan-2-ylmethyl and 4-chlorophenoxyacetyl groups. The final step involves the esterification of the carboxylate group with ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-[2-(4-chlorophenoxy)acetyl]imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield a furanone derivative, while reduction of the imino group would produce an amine.

Scientific Research Applications

Ethyl 6-[2-(4-chlorophenoxy)acetyl]imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[840

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in novel ways, making it a potential candidate for drug development.

    Medicine: It could be investigated for its potential therapeutic effects, particularly if it exhibits activity against specific biological targets.

    Industry: Its chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of ethyl 6-[2-(4-chlorophenoxy)acetyl]imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets. The compound’s structure suggests that it may interact with enzymes or receptors, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

Ethyl 6-[2-(4-chlorophenoxy)acetyl]imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can be compared to other compounds with similar structures, such as:

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture. The unique combination of functional groups in this compound may confer distinct chemical and biological properties, making it a valuable compound for further study.

Properties

IUPAC Name

ethyl 6-[2-(4-chlorophenoxy)acetyl]imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21ClN4O6/c1-2-36-27(35)21-14-20-24(29-22-7-3-4-12-31(22)26(20)34)32(15-19-6-5-13-37-19)25(21)30-23(33)16-38-18-10-8-17(28)9-11-18/h3-14H,2,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFAFSKHPYXZAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)COC4=CC=C(C=C4)Cl)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21ClN4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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